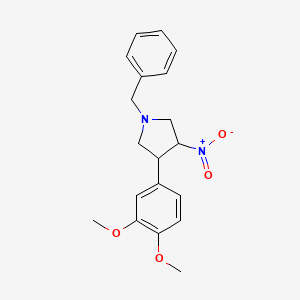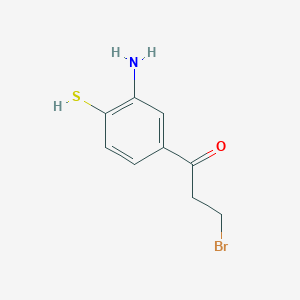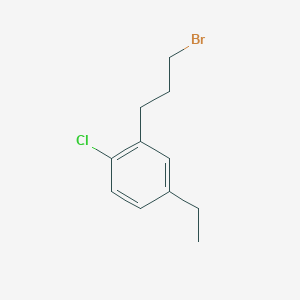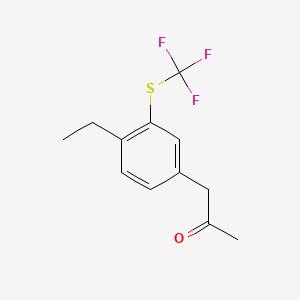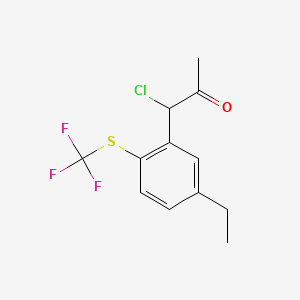
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane is an organoboron compound Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable precursor of the tetrahydrooxepin ring. Common reagents used in the synthesis include boron tribromide, boron trichloride, and boronic acids. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the hydrolysis of boron-containing intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can lead to a variety of functionalized boron compounds.
科学的研究の応用
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, organoboron compounds are explored for their potential as therapeutic agents. This compound could be investigated for its ability to interact with biological targets, such as enzymes or receptors, and its potential use in drug delivery systems.
Industry
In industry, this compound may find applications in the production of polymers, agrochemicals, and electronic materials. Its reactivity and stability make it a valuable intermediate in various industrial processes.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane would depend on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with molecular targets through hydrogen bonding, coordination to metal centers, or other non-covalent interactions.
類似化合物との比較
Similar Compounds
Similar compounds include other organoboron compounds such as:
- Phenylboronic acid
- Trimethylborane
- Boronic esters
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane apart is its unique combination of a dioxaborolane ring and a tetrahydrooxepin moiety
特性
分子式 |
C12H21BO3 |
|---|---|
分子量 |
224.11 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2,3,4,7-tetrahydrooxepin-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)10-6-5-8-14-9-7-10/h7H,5-6,8-9H2,1-4H3 |
InChIキー |
RIFRVMUNYRPBPY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

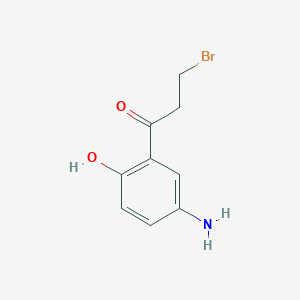

![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)

